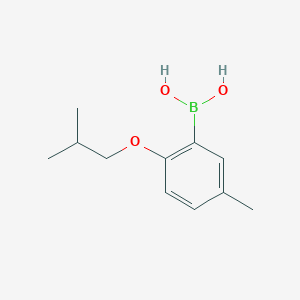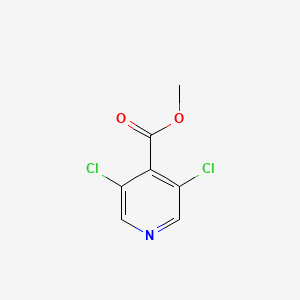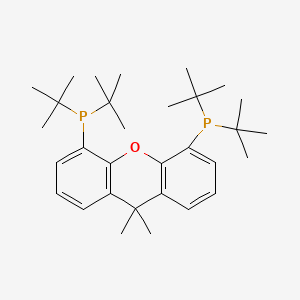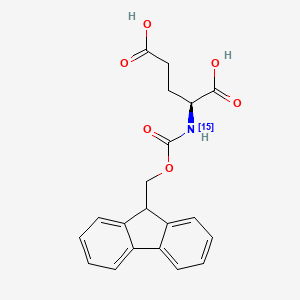
Fmoc-Glu-OH-15N
Vue d'ensemble
Description
“Fmoc-Glu-OH-15N” is a compound with the linear formula HO2C(CH2)2CH(NH-Fmoc)CO2H . It is also known as N-(9-Fluorenylmethoxycarbonyl)-L-glutamic-15N acid or L-Glutamic acid-15N . The molecular weight of this compound is 370.36 .
Synthesis Analysis
The synthesis of “Fmoc-Glu-OH-15N” involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group .
Molecular Structure Analysis
The molecular structure of “Fmoc-Glu-OH-15N” is represented by the SMILES string OC(=O)CCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . This structure indicates that the compound contains a 15N atom .
Physical And Chemical Properties Analysis
It has an optical activity of [α]20/D −22°, c = 1 in DMF . The compound has a melting point of 185-188 °C (lit.) . It is suitable for bio NMR techniques .
Applications De Recherche Scientifique
Fluorogenic Labeling and Analysis
One of the primary applications of Fmoc derivatives, such as Fmoc-Glu-OH-15N, involves fluorogenic labeling for the analysis of environmental samples. For instance, Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) has been used for the rapid determination of pesticides like glufosinate in environmental water samples. This method involves precolumn derivatization with Fmoc-Cl, yielding highly fluorescent derivatives that can be efficiently separated and quantified using coupled-column liquid chromatography with fluorescence detection (Sancho et al., 1996). The same principle applies to the detection of other analytes, where Fmoc derivatives serve as precursors for fluorogenic labeling, enhancing sensitivity and specificity in the analysis.
Peptide Synthesis
Fmoc chemistry is pivotal in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of amino acids during the assembly of peptides. The process allows for the sequential addition of amino acids to a growing peptide chain, with Fmoc groups being removed selectively before the addition of the next amino acid. This method is widely used due to its efficiency and the high purity of peptides obtained. For instance, peptides containing photocaged aspartic acid or glutamic acid have been synthesized using Fmoc-compatible methods, allowing for the incorporation of photosensitive groups into peptides (Tang et al., 2015).
Material Science and Hydrogel Formation
In the field of material science, Fmoc-modified amino acids and peptides have been explored for their self-assembling properties, leading to the formation of functional materials such as hydrogels. These hydrogels have applications in cell culture, drug delivery, and tissue engineering due to their biocompatibility and tunable mechanical properties. For example, Fmoc-modified dipeptide derivatives have been shown to form organogels under specific conditions, with their self-assembly driven by π-π stacking and hydrogen bonding (Geng et al., 2017).
Analytical Chemistry
Fmoc derivatives also find applications in analytical chemistry for the derivatization and quantification of various biomolecules. For instance, Fmoc-Cl has been utilized for the derivatization of amino sugars and sugar alcohols, improving their detectability and quantification in complex samples using techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) (Zhang et al., 1996).
Environmental Monitoring
In environmental monitoring, the modification of detection methods with Fmoc derivatives enhances the sensitivity and specificity of analyses. For example, the determination of pesticide residues in plant-origin foods has been achieved using a method involving Fmoc-Cl derivatization, demonstrating the utility of Fmoc chemistry in environmental safety and food quality assessment (Han et al., 2016).
Safety And Hazards
When handling “Fmoc-Glu-OH-15N”, it is advised to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation and remove all sources of ignition .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1/i21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPWHIXHJNNGLU-ZKBIZJTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583964 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu-OH-15N | |
CAS RN |
287484-34-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



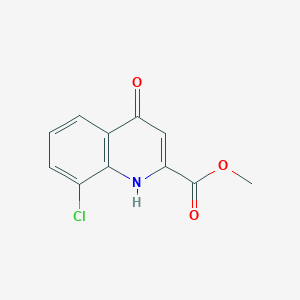
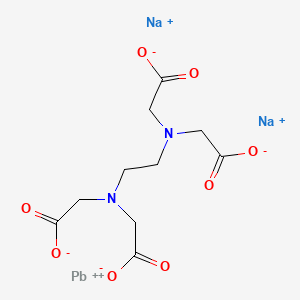
![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)
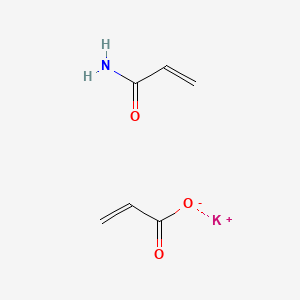
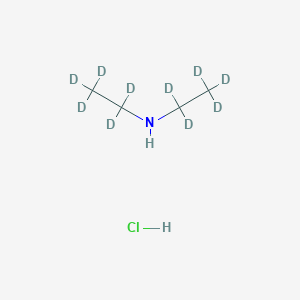
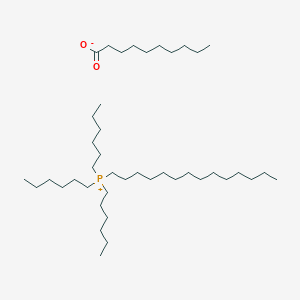
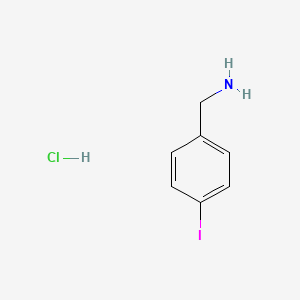
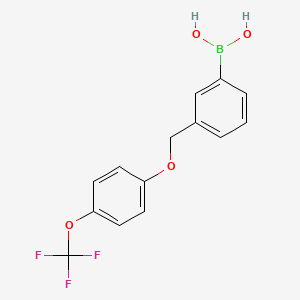

![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)

